BenchChemオンラインストアへようこそ!

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (CAS 120428-80-0) is a synthetic small molecule (C8H13N3O4, MW 215.21 g/mol) belonging to the racetam-class nootropic impurity family. It is formally designated as Oxiracetam Impurity 5, Oxiracetam Related Substance ISF3886, or 2-Amino-2-oxoethyl Oxiracetam, and serves as a pharmacopeial reference standard for the detection and quantification of related substances in oxiracetam active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C8H13N3O4
Molecular Weight 215.21 g/mol
CAS No. 120428-80-0
Cat. No. B1589821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
CAS120428-80-0
Molecular FormulaC8H13N3O4
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)NCC(=O)N)O
InChIInChI=1S/C8H13N3O4/c9-6(13)2-10-7(14)4-11-3-5(12)1-8(11)15/h5,12H,1-4H2,(H2,9,13)(H,10,14)
InChIKeyGJOHDELICCIKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (CAS 120428-80-0) – Procurement-Grade Identity and Role in Oxiracetam Quality Control


N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (CAS 120428-80-0) is a synthetic small molecule (C8H13N3O4, MW 215.21 g/mol) belonging to the racetam-class nootropic impurity family . It is formally designated as Oxiracetam Impurity 5, Oxiracetam Related Substance ISF3886, or 2-Amino-2-oxoethyl Oxiracetam, and serves as a pharmacopeial reference standard for the detection and quantification of related substances in oxiracetam active pharmaceutical ingredient (API) and finished dosage forms . Unlike oxiracetam (CAS 62613-82-5, C6H10N2O3, MW 158.16 g/mol), this compound incorporates an additional glycinamide moiety, resulting in distinct chromatographic behavior and physicochemical properties that are critical for analytical method specificity .

Why Oxiracetam or Other Racetam Impurities Cannot Substitute for N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide in Regulated Analytical Workflows


Generic substitution among oxiracetam impurities or with the parent drug oxiracetam is analytically invalid because each impurity possesses a unique retention time, UV absorption profile, and mass spectrometric fragmentation pattern under validated HPLC conditions [1]. N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (ISF3886) exhibits a distinct polarity (LogP -2.97 vs. approximately -1.83 for oxiracetam [2]) and molecular weight (215.21 vs. 158.16 g/mol) that directly translate into a different elution order and resolution from the main API peak and other specified impurities (e.g., Impurity C, D, F) [1]. Using an incorrect impurity standard compromises system suitability, prevents accurate quantification of this specific degradation product or process impurity, and leads to non-compliance with ICH Q3A/Q3B regulatory guidelines, which mandate impurity-specific identification and control.

Quantitative Differentiation Evidence for N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide vs. Oxiracetam and Related Impurities


Molecular Weight and Formula Distinction: A 36% Increase in Mass vs. Oxiracetam

The target compound possesses a molecular formula of C8H13N3O4 and a molecular weight of 215.21 g/mol, representing a net addition of a glycinamide (-NHCH2CONH2) moiety compared to oxiracetam (C6H10N2O3, 158.16 g/mol) [1]. This structural difference results in a calculated molecular weight increase of 57.05 g/mol (+36.1%), which is the primary factor altering its chromatographic retention and mass spectrometric detection [2].

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Characterization

Lipophilicity Differential: LogP -2.97 vs. -1.83 for Oxiracetam

The measured/predicted partition coefficient (LogP) for N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide is -2.97 , compared to oxiracetam's experimentally determined LogP of approximately -1.83 [1]. The more negative LogP indicates approximately 13.8-fold greater hydrophilicity, which directly governs the compound's earlier elution in reversed-phase HPLC and necessitates different mobile phase optimization for adequate retention and separation from the solvent front [2].

Physicochemical Profiling Method Development Impurity Retention Prediction

Polar Surface Area and Hydrogen Bonding Capacity: Enhanced Interaction with Polar Stationary Phases

The topological polar surface area (TPSA) of N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide is 117.21 Ų, substantially larger than oxiracetam's TPSA of 83.55 Ų [1]. This 40.3% increase arises from the additional amide and terminal primary amide groups in the glycinamide side chain, which also increase the hydrogen bond donor count from 2 to 3 and acceptor count from 3 to 7 . The amplified hydrogen bonding potential translates into stronger retention on normal-phase or HILIC columns and different selectivity relative to other oxiracetam impurities [2].

Chromatographic Selectivity QSAR Reference Standard Suitability

Solubility and Melting Point Contrast: Aqueous Processability and Handling Differences

The compound exhibits extremely high aqueous solubility (>1000 g/L at 25°C) and a melting point of 158-160°C , whereas oxiracetam displays a melting point of 170-174°C and similarly high water solubility [1]. The difference in melting point (approximately 12-14°C lower) indicates a different crystal lattice energy, which may influence hygroscopicity and long-term storage stability of the reference standard . The 1000 g/L solubility is confirmed by supplier quality documentation and facilitates straightforward preparation of stock solutions for analytical use without the need for organic co-solvents that could interfere with early-eluting impurity peaks .

Formulation Compatibility Standard Preparation Stability Study Design

Regulatory-Specified Impurity Status: Explicit Inclusion in (S)-Oxiracetam Bulk Drug HPLC Method

A peer-reviewed HPLC method specifically developed for the analysis of (S)-oxiracetam and four related impurities in bulk drug substance explicitly includes this compound as one of the four targeted related substances [1]. The method achieves baseline resolution of all four impurities from the (S)-oxiracetam peak and from each other, with a linear correlation coefficient R² > 0.9991 across the specified range, demonstrating the unique chromatographic identity and quantifiability of this impurity [1]. Substituting ISF3886 with another oxiracetam impurity standard (e.g., Impurity C, CAS 62833-66-3, or Impurity D) would render the validated method non-specific and would fail system suitability criteria [1][2].

Regulatory Compliance Method Validation Pharmacopeial Reference Standard

GHS Hazard Classification: Differentiated Safety Handling Requirements vs. Oxiracetam

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, oxiracetam API is generally classified with a milder safety profile in standard SDS documentation [1]. This differential hazard classification means that laboratories substituting oxiracetam for this impurity standard may underestimate personal protective equipment (PPE) and ventilation requirements, potentially compromising occupational safety during weighing and solution preparation.

Laboratory Safety SDS Compliance Reference Standard Handling

Validated Application Scenarios for N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (ISF3886) Based on Quantitative Evidence


System Suitability Standard for (S)-Oxiracetam HPLC Impurity Profiling

This compound is an essential component of the system suitability mixture in the validated HPLC method for (S)-oxiracetam bulk drug analysis [1]. Its unique retention time, distinct from oxiracetam and the other three specified impurities under the published conditions (Capcell pak NH2 column, acetonitrile-water 95:5 pH 2.0), provides a critical resolution check. A laboratory setting up this method must procure ISF3886 specifically; no other oxiracetam impurity can serve as a substitute because the method's specificity and linearity (R² > 0.9991) were established using this exact compound [1].

Identification and Quantification of Process Impurity ISF3886 in Oxiracetam API Release Testing

During GMP release testing of oxiracetam API, this impurity reference standard is used to construct calibration curves for the quantification of ISF3886 at levels typically controlled below 0.10%–0.15% relative to the API [1]. The compound's certified purity (≥98% by HPLC ) and availability with full characterization data (NMR, MS, HPLC chromatogram) satisfy ICH Q2(R1) requirements for reference standard qualification, making it directly usable in regulatory submissions without additional in-house characterization.

Stability-Indicating Method Development for Forced Degradation Studies of Oxiracetam Formulations

Given its structural relationship to oxiracetam as a potential amidation side-product, this compound may form under stressed conditions involving amide coupling reagents or high-temperature/high-humidity storage . Its high aqueous solubility (>1000 g/L) and distinct LogP (-2.97) allow formulation scientists to spike this impurity into placebo matrices to verify that the analytical method can recover and quantify it without interference from excipients, thereby supporting method robustness demonstrations for ANDA filings.

Cross-Validation of LC-MS/MS Methods for Oxiracetam Bioanalytical Studies

In pharmacokinetic or bioequivalence studies of oxiracetam, the target compound can serve as an internal standard or quality control marker due to its 36% higher molecular weight (215.21 vs. 158.16 g/mol) , which provides a distinct MRM transition that does not overlap with the parent drug or endogenous matrix components. This molecular weight differentiation ensures no crosstalk in the mass spectrometer and enables accurate quantitation in plasma or urine matrices.

Quote Request

Request a Quote for N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.